2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline
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Overview
Description
2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline is an organic compound with the molecular formula C13H10ClN3O2 It is a derivative of aniline, featuring a nitro group at the 4-position and a chlorophenyl-imino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline typically involves the condensation of 2-chlorobenzaldehyde with 4-nitroaniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. Commonly used acid catalysts include hydrochloric acid or sulfuric acid, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-aminoaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the imino group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to various effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chlorophenyl)imino]methyl}phenol
- 2-{[(2-Chlorophenyl)imino]methyl}benzene-1,2-diamine
- 2-{[(2-Chlorophenyl)imino]methyl}aniline
Uniqueness
2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline is unique due to the presence of both a nitro group and a chlorophenyl-imino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
62375-32-0 |
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Molecular Formula |
C13H10ClN3O2 |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)iminomethyl]-4-nitroaniline |
InChI |
InChI=1S/C13H10ClN3O2/c14-11-3-1-2-4-13(11)16-8-9-7-10(17(18)19)5-6-12(9)15/h1-8H,15H2 |
InChI Key |
HUOYYCJNYWMCID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
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